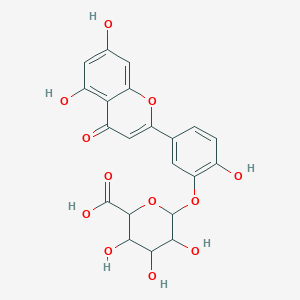
Luteolin-3'-D-glucuronide;Luteolin 3'-O-glucuronide;Luteolin-3-O-(c)micro-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Luteolin-3’-D-glucuronide, Luteolin 3’-O-glucuronide, and Luteolin-3-O-©micro-D-glucuronide are flavonoid glucosides derived from luteolin. These compounds are known for their significant biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects . They are commonly found in various plants and are studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Luteolin-3’-D-glucuronide and its related compounds are typically synthesized through the glucuronidation of luteolin. This process involves the attachment of a glucuronic acid moiety to the luteolin molecule. The reaction can be catalyzed by enzymes such as UDP-glucuronosyltransferases or through chemical synthesis using glucuronic acid derivatives .
Industrial Production Methods
Industrial production of these compounds often involves extraction from plant sources followed by purification. The plants are first processed to extract luteolin, which is then subjected to glucuronidation reactions to produce the desired glucuronides .
Chemical Reactions Analysis
Types of Reactions
Luteolin-3’-D-glucuronide and its related compounds undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert these compounds into their corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of luteolin-3’-D-glucuronide .
Scientific Research Applications
Luteolin-3’-D-glucuronide and its related compounds have a wide range of scientific research applications:
Chemistry: These compounds are studied for their chemical properties and potential as antioxidants.
Biology: They are investigated for their role in cellular processes and their effects on various biological pathways.
Medicine: These compounds have shown potential in the treatment of neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions
Industry: They are used in the development of nutraceuticals and functional foods due to their health benefits
Mechanism of Action
The mechanism of action of luteolin-3’-D-glucuronide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Neuroprotective Activity: It protects neurons from damage by modulating signaling pathways involved in cell survival and apoptosis
Comparison with Similar Compounds
Luteolin-3’-D-glucuronide can be compared with other similar compounds such as:
Luteolin-7-O-glucuronide: Another glucuronide derivative of luteolin with similar biological activities.
Apigenin-7-O-glucuronide: A glucuronide derivative of apigenin with antioxidant and anti-inflammatory properties.
Quercetin-3-O-glucuronide: A glucuronide derivative of quercetin known for its strong antioxidant activity
These comparisons highlight the unique properties of luteolin-3’-D-glucuronide, particularly its neuroprotective effects and potential therapeutic applications .
Properties
IUPAC Name |
6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O12/c22-8-4-10(24)15-11(25)6-12(31-14(15)5-8)7-1-2-9(23)13(3-7)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOFZOKGCYYUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














